CORONYLOVALENE CORONYLOVALENE
Brand Name: Vulcanchem
CAS No.: 143066-75-5
VCID: VC0132601
InChI: InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2
SMILES: C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1
Molecular Formula: C56H78
Molecular Weight: 751.24

CORONYLOVALENE

CAS No.: 143066-75-5

Cat. No.: VC0132601

Molecular Formula: C56H78

Molecular Weight: 751.24

* For research use only. Not for human or veterinary use.

CORONYLOVALENE - 143066-75-5

Specification

CAS No. 143066-75-5
Molecular Formula C56H78
Molecular Weight 751.24
Standard InChI InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2
Standard InChI Key JWMROIXRUBJZLK-UHFFFAOYSA-N
SMILES C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1

Introduction

Chemical Structure and Properties

Molecular Formula and Basic Properties

PropertyValueSource
CAS Number143066-75-5
Molecular FormulaC56H22 / C56H78
IUPAC NameBenzo phenanthro[2',3',4',5',6':4,5,6,7]chryseno[1,2,3-hi]ovalene
AppearanceSolid
SolubilityPoorly soluble in most organic solvents

Structural Characteristics

Coronylovalene possesses a unique molecular architecture consisting of multiple fused benzene rings arranged in a specific pattern. The molecule is formed through the fusion of coronene and ovalene structures, resulting in a larger, more complex PAH . This extensive system of conjugated π-electrons contributes to its high stability and distinctive chemical properties.

The compound belongs to a family of polycyclic aromatic dimers (PADs) that also includes dicoronylene and diovalylene . These PADs share similar structural features but differ in their specific ring arrangements and properties.

Synthesis and Formation

The Scholl Reaction

The primary pathway for the formation of coronylovalene is through the Scholl reaction, a coupling reaction between two arene compounds catalyzed by Lewis acids and protic acids . This reaction, named after Swiss chemist Roland Scholl, enables the formation of carbon-carbon bonds between aromatic rings, resulting in the fusion of smaller PAHs into larger structures .

The Scholl reaction typically involves the following key steps:

  • Activation of aromatic rings by Lewis acids (such as AlCl3, FeCl3)

  • Formation of arenium ion intermediates

  • Carbon-carbon bond formation between aromatic systems

  • Dehydrogenation to restore aromaticity

For coronylovalene specifically, the reaction involves the condensation of coronene and ovalene molecules, facilitated by these catalytic conditions .

Formation during Hydrocracking

One of the most significant contexts in which coronylovalene forms is during petroleum refining processes, particularly hydrocracking . High temperatures and catalytic conditions in hydrocracking reactors can promote the formation of polycyclic aromatic compounds through successive ring addition reactions, followed by condensation reactions like the Scholl reaction .

The formation pathway in hydrocracking typically follows this sequence:

  • Initial formation of smaller PAHs like naphthalene

  • Sequential addition of aromatic rings leading to coronene and ovalene

  • Condensation of these intermediates to form coronylovalene under specific conditions

This process is especially prominent during "end of run" conditions in hydrocracking operations, when temperatures approach 850-900°F (454-482°C) .

Chemical Reactions and Behavior

Coronylovalene can participate in various chemical reactions typical of polycyclic aromatic hydrocarbons, including:

  • Oxidation reactions: The compound can be oxidized to form quinones and other oxygenated derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: Reduction with hydrogen gas in the presence of palladium catalysts can lead to partially or fully hydrogenated derivatives.

  • Substitution reactions: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, including halogenation (with chlorine or bromine) and nitration (with nitric acid).

The compound's reactivity is influenced by its extended π-electron system, which provides sites for both electrophilic and nucleophilic attacks, though electrophilic substitution is generally more favored .

Applications and Significance

Scientific Research

Coronylovalene serves as an important model compound in several research areas:

  • Aromaticity studies: The compound provides valuable insights into the nature of aromaticity in large polycyclic systems.

  • Materials science: Its unique electronic properties make it potentially useful in the development of organic semiconductors and conductive polymers.

  • Catalysis research: The compound's interaction with molecular targets through π-π stacking can influence electronic properties, making it relevant for catalytic applications.

Industrial Relevance

In industrial contexts, coronylovalene is primarily significant as a fouling agent in petroleum refining processes:

  • Process equipment fouling: Due to its low solubility, coronylovalene can precipitate in cooler parts of hydrocracking equipment, leading to scaling and plugging of flow lines .

  • Catalyst deactivation: The compound can contribute to catalyst fouling and coking, reducing catalyst efficiency over time .

Several industrial methods have been developed to address these challenges, including:

  • Controlled precipitation using paraffinic streams

  • Filtration of precipitated polycyclic aromatic dimers

  • Use of flocculating agents such as vinyl acetate copolymer and carboxylate-terminated polystyrene to aid in the precipitation process

Current Research and Future Perspectives

Research on coronylovalene continues to evolve in several directions:

  • Improved detection methods: Techniques such as spectrofluorescence have been developed to detect coronylovalene and related PADs at trace levels without the need for separation .

  • PAD removal strategies: Research is ongoing to develop more efficient methods for removing coronylovalene and similar compounds from hydrocracker streams to reduce fouling and improve process efficiency .

  • Potential applications: Emerging research is exploring potential applications for coronylovalene in electronic materials, taking advantage of its unique electronic properties and stability.

Future research may focus on:

  • More detailed characterization of the compound's physical, chemical, and toxicological properties

  • Development of targeted synthesis methods for research applications

  • Exploration of potential beneficial applications in materials science and electronics

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